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Compound of Interest

Compound Name: 1-Phenylpyrrolidin-3-amine

Cat. No.: B101601

In-Depth Technical Guide: 1-Phenylpyrrolidin-3-
amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and available experimental data for 1-Phenylpyrrolidin-3-amine, a versatile heterocyclic
amine with potential applications in medicinal chemistry and drug discovery.

Chemical Structure and Identification

1-Phenylpyrrolidin-3-amine is a substituted pyrrolidine featuring a phenyl group attached to
the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position.

IUPAC Name: 1-phenylpyrrolidin-3-amine[1] CAS Number: 18471-41-5[1] Molecular
Formula: Ci0H14N2[1] Canonical SMILES: C1CN(CC1N)C2=CC=CC=C2[1] InChl Key:
SFMJIPNTKASYFH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Phenylpyrrolidin-3-amine is presented
in the table below. It is important to note that while some experimental data for closely related
compounds is available, specific experimentally determined values for properties like melting
and boiling points for 1-Phenylpyrrolidin-3-amine are not readily found in the searched
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literature. The data presented here are largely computed values from reliable chemical

databases.

Property Value Source
Molecular Weight 162.23 g/mol PubChem[1]
Monoisotopic Mass 162.11570 g/mol PubChem[1]
Topological Polar Surface Area  29.3 A2 PubChem[1]
XLogP3-AA (Lipophilicity) 1.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 2 PubChem[1]

Note: Specific experimental data for melting point, boiling point, and solubility of 1-
Phenylpyrrolidin-3-amine are not readily available in the public domain. A related compound,
1-phenylpyrrolidine, has a reported melting point of 11°C and a boiling point of 133-134°C at 19
mmHg. Derivatives have been described as soluble in polar organic solvents.

Spectroscopic Data

Detailed experimental spectra for 1-Phenylpyrrolidin-3-amine are not widely published.
However, based on the general principles of spectroscopy for amines, the expected spectral
characteristics are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Phenylpyrrolidin-3-amine is expected to show characteristic absorption
bands for its functional groups:
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. Expected Wavenumber o
Functional Group ( 1 Description
cm-

Two bands are expected for
) ) the symmetric and asymmetric
N-H Stretch (Primary Amine) 3400-3250 ) ]
stretching of the primary

amine.[2]

Strong band due to the
] ] stretching of the bond between
C-N Stretch (Aromatic Amine) 1335-1250
the phenyl group and the

pyrrolidine nitrogen.[2]

Medium or weak bands from
C-N Stretch (Aliphatic Amine) 1250-1020 the C-N bonds within the
pyrrolidine ring.[2]

Bending vibration of the

N-H Bend (Primary Amine) 1650-1580 ) )
primary amine.[2]
) Stretching vibrations of the C-
Aromatic C-H Stretch >3000 )
H bonds on the phenyl ring.
) ) In-plane bending vibrations of
Aromatic C=C Bending 1600-1450

the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H and 3C NMR chemical shifts can provide insight into the structure of the
molecule. The hydrogens on the carbon adjacent to the nitrogen atoms are expected to be
deshielded and appear at a lower field.

Synthesis and Reactivity
Synthesis

A specific, detailed experimental protocol for the synthesis of 1-Phenylpyrrolidin-3-amine is
not readily available in the searched literature. However, a general two-step synthetic approach
for 1-phenylpyrrolidin-3-amine derivatives has been described.[3] This involves a Buchwald-
Hartwig amination reaction followed by the deprotection of a protecting group.
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A potential synthetic workflow is outlined below:

Aryl Bromide [N-Boc—B—aminopyrrolidine}

Boc-protected
1-phenylpyrrolidin-3-amine derivative

Neutralization
(e.g., 25% Ammonium Hydroxide)

Click to download full resolution via product page

Caption: A potential synthetic workflow for 1-phenylpyrrolidin-3-amine derivatives.

This process involves the coupling of an aryl bromide with N-Boc-3-aminopyrrolidine, followed
by the removal of the Boc protecting group.[3]

Reactivity and Stability

Information regarding the specific reactivity and stability of 1-Phenylpyrrolidin-3-amine is
limited in the searched literature. As a primary amine, it is expected to exhibit typical
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nucleophilic properties and can undergo reactions such as acylation, alkylation, and
condensation. The compound should be stored in an inert atmosphere at room temperature.[1]

Biological Activity and Potential Applications

While direct studies on the biological activity of 1-Phenylpyrrolidin-3-amine are scarce,
research on its derivatives suggests potential therapeutic applications, particularly in the fields
of neurology and inflammation.

Derivatives of 1-phenylpyrrolidine have been investigated for their anticonvulsant and
antiseizure properties. Furthermore, the pyrrolidin-3-amine moiety is a structural component of
known TRPV1 channel antagonists, which are recognized for their potent analgesic activity.[3]
This suggests that 1-Phenylpyrrolidin-3-amine could serve as a valuable scaffold for the
development of novel pain therapeutics.

Additionally, derivatives of 1-phenylpyrrolidine have shown potential as anti-inflammatory
agents through the inhibition of cyclooxygenase (COX) enzymes. One study on a succinimide
derivative of 1-phenylpyrrolidine demonstrated inhibitory activity against both COX-1 and COX-
2.[4]

The potential mechanism of action for the anti-inflammatory effects of 1-phenylpyrrolidine
derivatives could involve the inhibition of prostaglandin synthesis, a key pathway in the
inflammatory response.
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Caption: Potential anti-inflammatory mechanism of 1-phenylpyrrolidine derivatives.

Safety and Handling

1-Phenylpyrrolidin-3-amine is classified as harmful and requires careful handling in a
laboratory setting.

GHS Hazard Statements:

H302: Harmful if swallowed.[1]

H312: Harmful in contact with skin.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H332: Harmful if inhaled.[1]
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e H335: May cause respiratory irritation.[1]
Precautionary Measures:
e Use in a well-ventilated area.

o Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and
safety glasses.

» Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
» Wash hands thoroughly after handling.

» Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

1-Phenylpyrrolidin-3-amine is a chemical compound with a structure that holds promise for
the development of new therapeutic agents, particularly in the areas of pain, inflammation, and
neurological disorders. While comprehensive experimental data on the parent compound is
somewhat limited in publicly accessible literature, the available information on its derivatives
provides a strong rationale for its further investigation. This guide summarizes the current state
of knowledge and provides a foundation for researchers and drug development professionals
interested in exploring the potential of this versatile molecule. Further research is warranted to
fully characterize its physicochemical properties, optimize its synthesis, and elucidate its
specific biological mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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